5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 876708-62-2
VCID: VC2184553
InChI: InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h3-4H,2H2,1H3,(H,17,18)
SMILES: CCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Molecular Formula: C10H8F3N3O2
Molecular Weight: 259.18 g/mol

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 876708-62-2

Cat. No.: VC2184553

Molecular Formula: C10H8F3N3O2

Molecular Weight: 259.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 876708-62-2

Specification

CAS No. 876708-62-2
Molecular Formula C10H8F3N3O2
Molecular Weight 259.18 g/mol
IUPAC Name 5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h3-4H,2H2,1H3,(H,17,18)
Standard InChI Key XONLAGPWIJGLQG-UHFFFAOYSA-N
SMILES CCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Canonical SMILES CCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is identified by the CAS registry number 876708-62-2, which distinguishes it from its tetrahydro derivative (CAS: 878618-88-3). The compound's molecular formula is C10H8F3N3O2, corresponding to a molecular weight of 259.18 g/mol. It is important to differentiate this compound from the structurally related tetrahydro derivative (C10H12F3N3O2, MW: 263.22 g/mol), which contains four additional hydrogen atoms due to saturation of the pyrimidine ring .

The IUPAC nomenclature provides the systematic name 5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which precisely describes the position of each substituent on the heterocyclic core. Several synonyms exist in the chemical literature and commercial catalogs, reflecting various naming conventions used by different suppliers and researchers .

Structural Characteristics

The molecular structure of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid features a planar pyrazolo[1,5-a]pyrimidine core with three key substituents. The compound contains a bicyclic system comprising a five-membered pyrazole ring fused with a six-membered pyrimidine ring. The ethyl group attached to the 5-position provides a point of hydrophobic interaction, while the trifluoromethyl group at the 7-position introduces fluorine atoms that can participate in hydrogen bonding and electrostatic interactions. The carboxylic acid functionality at the 2-position offers opportunities for additional derivatization and hydrogen bonding.

The structure can be represented by the SMILES notation: CCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O, which encodes the connectivity of all atoms in the molecule. The standard InChI string, InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h3-4H,2H2,1H3,(H,17,18), provides a unique identifier for the compound's structure, enabling precise database searching and identification.

Physical and Chemical Properties

Synthesis Methods

Multi-Component Condensation Approaches

The synthesis of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically employs multi-component reaction strategies that allow for the efficient construction of the heterocyclic scaffold. A common synthetic approach involves a three-component condensation reaction using aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate (or similar trifluoromethylated building blocks), and appropriate amine catalysts. These reactions are often conducted under solvent-free conditions at elevated temperatures (approximately 90°C) to promote efficient cyclization.

One established synthetic route begins with 3-aminopyrazole (compound 1) and ethyl 4,4,4-trifluoro-2-butynoate (compound 2). The reaction is typically performed in 1,4-dioxane at 110°C under microwave irradiation for approximately 2 hours. Following this initial cyclization, the addition of sodium methoxide (NaOMe, 2 equivalents) and stirring for 12 hours at room temperature completes the formation of the pyrazolo[1,5-a]pyrimidine core structure .

Functionalization Strategies

Various functionalization strategies can be employed to introduce specific substituents to the pyrazolo[1,5-a]pyrimidine scaffold. Selective bromination using N-bromosuccinimide (NBS) in dichloromethane provides access to bromo derivatives, which serve as versatile building blocks for further modification. These intermediates can undergo various transformations, including cross-coupling reactions, to introduce diverse substituents at specific positions .

Biological Activity and Applications

Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, with numerous derivatives showing activity against various biological targets. Structure-activity relationship studies on related compounds have demonstrated that modifications to the substituents at the 5 and 7 positions can significantly influence biological activity and selectivity. The ethyl group at position 5 provides a point for hydrophobic interactions with target proteins, while the trifluoromethyl group at position 7 can participate in both hydrophobic and hydrogen-bonding interactions .

Investigations into similar compounds have led to the development of potent Pim1 kinase inhibitors, suggesting potential applications in cancer therapy. The carboxylic acid functionality at the 2-position offers an additional point for structural modification, allowing for the preparation of various derivatives with potentially enhanced properties or targeted delivery capabilities .

ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)Updated
Matrix Scientific0185895-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid878618-88-31g$3782021-12-16
American Custom Chemicals CorporationHCH00896175-ETHYL-7-TRIFLUOROMETHYL-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID 95.00%878618-88-31MG$647.612021-12-16
ChemenuCM2732055-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylicacid 97%878618-88-35g$6622021-12-16
CrysdotCD110370235-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylicacid 97%878618-88-35g$7012021-12-16

Note: The table primarily lists the tetrahydro derivative (CAS: 878618-88-3) as pricing information for the exact compound (CAS: 876708-62-2) was limited in the search results .

Future Research Directions

Derivatization and Structure Optimization

Future research directions for 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include systematic derivatization studies aimed at optimizing structure-activity relationships. The carboxylic acid functionality provides an excellent handle for preparing various esters, amides, and other derivatives with potentially enhanced properties. The synthesis of compound libraries based on this scaffold could accelerate the discovery of novel bioactive molecules with improved potency, selectivity, or pharmacokinetic profiles .

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